molecular formula C21H19ClN2O8 B1248513 (2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B1248513
M. Wt: 462.8 g/mol
InChI Key: FIKQKGFUBZQEBL-JEHMOTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a glucosiduronic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the aldol reaction of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with various aldehydes, resulting in a mixture of threo- and erythro-diastereoisomers. This process provides insights into the synthesis of complex benzodiazepin derivatives and their potential applications in medicinal chemistry (Hameršak et al., 2003).
  • Investigations into the syn/anti diastereoselectivity in the aldol reaction of aldehydes with benzodiazepin carbanions have contributed to the understanding of the reaction mechanisms and potential routes to create specific diastereoisomers of related compounds (Marković et al., 2000).

Solubility and Pharmaceutical Formulation

  • Studies have examined the solubility of benzodiazepin derivatives in various solvents, providing important data for pharmaceutical formulation and drug delivery systems (Jouyban et al., 2010).

Crystallography and Molecular Structure

  • Crystallographic analysis of substituted benzodiazepines has been conducted, contributing to the understanding of their molecular structure and potential interactions in biological systems (Rafalko et al., 1993).

Photochemistry and Reactivity

  • Photochemical studies of benzodiazepin derivatives have provided insights into their stability and reactivity under different conditions, which is crucial for their use in various scientific and pharmaceutical applications (Ning et al., 1970).

Complexation and Interaction Studies

  • Research on the complexation of benzodiazepin derivatives with receptors has shed light on their potential interactions at the molecular level, which is vital for drug design and understanding their mechanism of action (Andronati et al., 2012).

properties

Product Name

(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H19ClN2O8

Molecular Weight

462.8 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21?/m0/s1

InChI Key

FIKQKGFUBZQEBL-JEHMOTQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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